Ethyl 1-allylpiperidine-4-carboxylate
CAS No.: 177971-46-9
Cat. No.: VC2655363
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177971-46-9 |
|---|---|
| Molecular Formula | C11H19NO2 |
| Molecular Weight | 197.27 g/mol |
| IUPAC Name | ethyl 1-prop-2-enylpiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C11H19NO2/c1-3-7-12-8-5-10(6-9-12)11(13)14-4-2/h3,10H,1,4-9H2,2H3 |
| Standard InChI Key | IMJPDGQCNWCLTA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)CC=C |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)CC=C |
Introduction
Fundamental Chemical Identity
Ethyl 1-allylpiperidine-4-carboxylate (CAS No.: 177971-46-9) is a nitrogen-containing heterocyclic compound with a piperidine core structure functionalized at two positions. The compound features an allyl group (prop-2-enyl) attached to the nitrogen atom of the piperidine ring, while an ethyl carboxylate group is positioned at the 4-position of the piperidine ring. This specific arrangement of functional groups confers unique chemical properties and reactivity patterns that make the compound valuable in various synthetic applications.
The structural complexity of this molecule enables it to participate in diverse chemical transformations, particularly those involving the allyl group, the carboxylate functionality, or the nitrogen center. These modification points make it an attractive starting material for medicinal chemistry and catalyst development.
Physical and Chemical Properties
Ethyl 1-allylpiperidine-4-carboxylate exists as a clear liquid at room temperature with specific physiochemical properties that dictate its handling and applications. The compound's physical state facilitates its use in solution-phase chemistry, where it can be readily dissolved in common organic solvents.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H19NO2 | |
| Molecular Weight | 197.27 g/mol | |
| Physical State | Liquid (inferred from related compounds) | - |
| IUPAC Name | ethyl 1-prop-2-enylpiperidine-4-carboxylate | |
| InChI | InChI=1S/C11H19NO2/c1-3-7-12-8-5-10(6-9-12)11(13)14-4-2/h3,10H,1,4-9H2,2H3 | |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)CC=C |
The compound's molecular structure incorporates multiple functional groups with distinct reactivity profiles. The presence of the allyl group provides a site for further functionalization through typical alkene chemistry, including hydroboration, epoxidation, and cross-metathesis reactions. Meanwhile, the ethyl ester moiety offers opportunities for hydrolysis, transesterification, or conversion to other carboxylic acid derivatives.
Synthetic Pathways
The synthesis of Ethyl 1-allylpiperidine-4-carboxylate typically involves a two-step process starting from isonipecotic acid or its derivatives. The most common route utilizes Ethyl 4-piperidinecarboxylate as a key intermediate, which is then subjected to N-alkylation with an allyl halide.
Structural Characterization
Comprehensive structural characterization of Ethyl 1-allylpiperidine-4-carboxylate is essential for confirming its identity and purity. While specific spectral data for this compound is limited in the provided search results, analogous compounds provide insight into expected spectroscopic properties.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to reveal characteristic signals for the Ethyl 1-allylpiperidine-4-carboxylate structure. Based on related compounds, the following spectral features would be anticipated:
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¹H NMR (400 MHz, CDCl₃):
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Terminal alkene protons of the allyl group (δ 5.0-5.3 ppm, multiplet)
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Internal alkene proton of the allyl group (δ 5.7-6.0 ppm, multiplet)
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Ethyl ester CH₂ group (δ ~4.1 ppm, quartet)
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Allylic CH₂ group (δ ~3.0 ppm, doublet)
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Piperidine ring protons (δ 1.5-3.1 ppm, complex multiplets)
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Ethyl ester CH₃ group (δ ~1.2 ppm, triplet)
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¹³C NMR would show characteristic signals for the carbonyl carbon (~173 ppm), alkene carbons (~115-135 ppm), and aliphatic carbons of the piperidine ring and ethyl ester group.
Mass Spectrometric Data
Mass spectrometry would be expected to show a molecular ion peak at m/z 197 corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of piperidine carboxylates and allyl-containing compounds.
Applications in Organic and Medicinal Chemistry
Ethyl 1-allylpiperidine-4-carboxylate serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research. The compound's structural features make it amenable to a wide range of chemical transformations aimed at generating more complex molecular architectures.
Synthetic Utility
The bifunctional nature of Ethyl 1-allylpiperidine-4-carboxylate makes it particularly valuable in multi-step syntheses where selective manipulation of either the carboxylate or allyl groups can lead to diverse structural outcomes. The compound can participate in:
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Olefin metathesis reactions through the allyl group
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Hydrolysis or transesterification of the ethyl ester
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Reduction of the carboxylate to generate alcohols
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Functional group interconversions to access amides, ketones, or other carboxylic acid derivatives
Structural Analogs and Derivatives
Ethyl 1-allylpiperidine-4-carboxylate belongs to a broader family of functionalized piperidine derivatives with diverse substitution patterns. Several structural analogs appear in the chemical literature, each with unique properties and applications.
Related Piperidine Carboxylates
Several structurally related compounds that share the piperidine carboxylate scaffold but differ in their N-substituents include:
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Ethyl 4-piperidinecarboxylate (CAS: 1126-09-6) - The direct precursor lacking the allyl substituent
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Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate hydrochloride (CAS: 34256-20-7) - A more complex analog with phenyl and ethyl substituents
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Ethyl 4-anilinopiperidine-1-carboxylate (CAS: 116512-92-6) - A structurally distinct isomer with the carboxylate at the 1-position and an anilino group at the 4-position
The structural diversity observed in this family of compounds highlights the synthetic versatility of the piperidine scaffold and its importance in medicinal chemistry.
Comparative Analysis
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|---|
| Ethyl 1-allylpiperidine-4-carboxylate | 177971-46-9 | C11H19NO2 | 197.27 g/mol | Allyl group at N-position |
| Ethyl 4-piperidinecarboxylate | 1126-09-6 | C8H15NO2 | 157.21 g/mol | Unsubstituted N-position |
| Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate HCl | 34256-20-7 | C16H23NO2·HCl | 297.82 g/mol | Ethyl at N-position, phenyl at 4-position |
| Ethyl 4-anilinopiperidine-1-carboxylate | 116512-92-6 | C14H20N2O2 | 248.32 g/mol | Carboxylate at N-position, anilino at 4-position |
This comparative analysis reveals how subtle structural modifications can significantly alter the physical properties and potential applications of these piperidine derivatives.
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